molecular formula C19H14BrClN2O2S B11693600 N-(4-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide

N-(4-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide

Cat. No.: B11693600
M. Wt: 449.7 g/mol
InChI Key: CSBPZKHYKJIDLI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by two distinct aromatic substituents: a 4-bromophenyl group attached to the carboximidamide nitrogen and a 4-chlorobenzenesulfonyl group linked via the sulfonamide moiety.

Properties

Molecular Formula

C19H14BrClN2O2S

Molecular Weight

449.7 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C19H14BrClN2O2S/c20-15-6-10-17(11-7-15)22-19(14-4-2-1-3-5-14)23-26(24,25)18-12-8-16(21)9-13-18/h1-13H,(H,22,23)

InChI Key

CSBPZKHYKJIDLI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a bromophenyl group, a chlorobenzenesulfonyl moiety, and a benzenecarboximidamide functional group, suggests various biological activities that warrant detailed exploration.

Molecular Characteristics

  • Molecular Formula : C19H14BrClN2O2S
  • Molecular Weight : Approximately 449.75 g/mol

The compound's structural features enhance its potential interactions with biological targets, making it a valuable candidate for drug development and research applications.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activity as an enzyme inhibitor and cellular pathway modulator. The following sections detail specific findings regarding its biological interactions and efficacy.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes, which may be crucial for therapeutic applications. For instance, its ability to modulate enzyme activity has been linked to potential anti-cancer properties. The specific mechanisms of action are still under investigation, but preliminary data suggest significant interactions with target enzymes involved in cancer cell proliferation.

Cellular Pathway Modulation

This compound may influence various cellular pathways. This modulation can affect processes such as apoptosis and cell cycle regulation, making it a candidate for further studies in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
N-(4-fluorophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamideC19H14ClF2N2O2SContains fluorine; potential differences in biological activity due to lipophilicity.
N-(4-bromophenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamideC20H18BrN2O2SMethyl group may affect solubility and reactivity.
N-(3-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamideC19H14BrClN2O2SVariation in bromine position; may alter binding properties.

This comparative analysis highlights how variations in molecular structure can influence biological activity, underscoring the importance of specific functional groups in drug design.

Case Studies and Research Findings

  • In Vitro Studies : Initial studies indicate that this compound exhibits moderate inhibitory effects on cancer cell lines, suggesting potential utility as an anti-cancer agent. Further testing is required to elucidate the exact mechanisms involved.
  • Structure-Activity Relationship (SAR) : A study focusing on the SAR of similar compounds revealed that the presence of halogenated phenyl groups significantly enhances biological activity due to increased hydrophobic interactions with target proteins. This finding supports the hypothesis that this compound's unique structure contributes to its efficacy.
  • Toxicity Assessment : Preliminary toxicity assessments indicate that while the compound shows promise in inhibiting tumor growth, careful evaluation of its cytotoxic effects on normal cells is necessary to ensure safety for therapeutic use.

Comparison with Similar Compounds

N′-[(4-Chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide ()

  • Structure : Differs in the substitution at the aromatic rings:
    • Replaces the 4-bromophenyl group with a 2-methoxyphenyl group.
    • Retains the 4-chlorobenzenesulfonyl moiety.
  • Molecular weight: 400.877 g/mol (vs. ~465.7 g/mol for the target compound, estimated from analogs).
  • Synthesis : Likely follows a similar pathway involving condensation of sulfonyl chlorides with carboximidamide precursors .

3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide ()

  • Structure : Features a hydroxamic acid group (-NHOH) and a sulfonylmethyl spacer.
  • The sulfonylmethyl linkage introduces steric and conformational differences compared to the direct sulfonamide bond in the target compound.

Urea Derivatives with Halogenated Aromatic Groups ()

Compound Name Substituents Use
N’-(4-bromophenyl)-N,N-dimethylurea (bromuron) 4-bromophenyl, dimethylurea Herbicide
N’-(4-chlorophenyl)-N-methoxy-N-methylurea (monolinuron) 4-chlorophenyl, methoxy-methyl urea Herbicide
Target Compound 4-bromophenyl, 4-chlorobenzenesulfonyl carboximidamide Undocumented (potentially novel agrochemical/pharmaceutical)
  • Functional Group Contrast :
    • Urea derivatives rely on hydrogen-bonding for herbicidal activity, whereas sulfonamide-carboximidamide hybrids may exhibit different modes of action due to sulfonyl electronegativity and imidamide tautomerism .

Maleimide Derivatives ()

N-(4-bromophenyl)-maleimide and analogs highlight synthetic methodologies but differ significantly in core structure:

  • Core Structure: Maleimide (five-membered dienone) vs. carboximidamide (linear amidine derivative).
  • Synthesis : Maleimides are typically synthesized via cyclization of maleic anhydride with amines, whereas carboximidamides may involve amidoxime intermediates or direct sulfonylation .

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